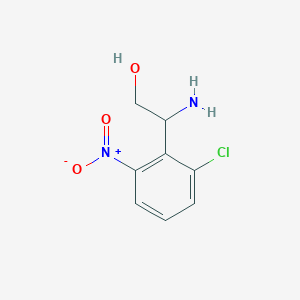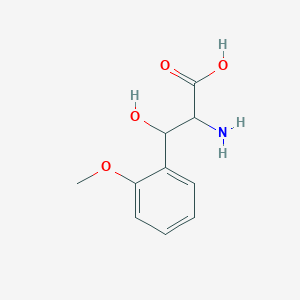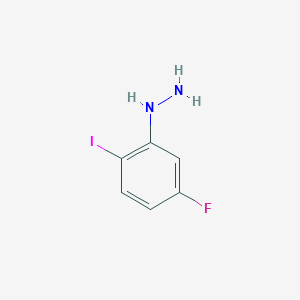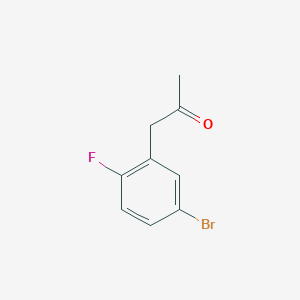![molecular formula C8H17NO2S B13558328 Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.2911 . This compound is characterized by the presence of a methoxycyclobutyl group attached to an ethyl chain, which is further connected to an imino and methyl-lambda6-sulfanone group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone involves several steps. One common synthetic route includes the reaction of 3-methoxycyclobutanone with ethylamine to form 2-(3-methoxycyclobutyl)ethylamine. This intermediate is then reacted with methyl-lambda6-sulfanone under specific conditions to yield the final product . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfanone group to a sulfide.
Scientific Research Applications
Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone can be compared with similar compounds such as:
2-(3-hydroxycyclobutyl)ethylmethyl-lambda6-sulfanone: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
Imino (methyl) [2-(trimethylsilyl)ethyl]-lambda6-sulfanone: This compound contains a trimethylsilyl group, which can influence its stability and reactivity compared to the methoxycyclobutyl derivative.
The unique structural features of this compound, such as the presence of the methoxycyclobutyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
imino-[2-(3-methoxycyclobutyl)ethyl]-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H17NO2S/c1-11-8-5-7(6-8)3-4-12(2,9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
CXIDNHOILNHIEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)CCS(=N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















